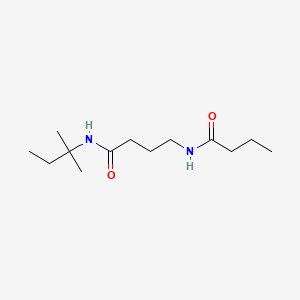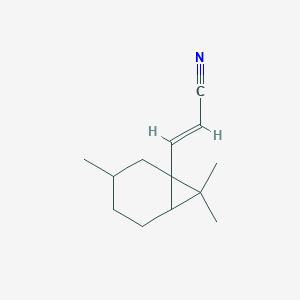
Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) is an organic compound commonly known as C.I. Acid Red 92 . It is a red crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This compound is primarily used as an acid dye in the textile, leather, and paper industries .
Vorbereitungsmethoden
The synthesis of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) involves several steps :
Reaction of 2-nitronaphthalene-1-sulfonic acid with 2-methyl-4-sulfonatophenylamine: This reaction produces an azo dye intermediate.
Reaction with dicarbonyl diacid sodium: The intermediate is then reacted with dicarbonyl diacid sodium to form the final product.
Industrial production methods typically involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions :
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) has several scientific research applications :
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The compound is employed in staining procedures for biological specimens.
Industry: Apart from its use as a dye, it is also utilized in the production of colored plastics and inks.
Wirkmechanismus
The mechanism of action of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) involves its interaction with various molecular targets . The compound can bind to proteins and other macromolecules, forming soluble complexes. This binding is primarily driven by electrostatic interactions and hydrogen bonding . The pathways involved include the formation of azo bonds and the stabilization of the dye-protein complex.
Vergleich Mit ähnlichen Verbindungen
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) can be compared with other similar azo dyes :
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphonatophenyl)azo)naphthalene-2-sulphonate): This compound has a similar structure but differs in the substituent groups, leading to variations in solubility and dyeing properties.
Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-ethyl-4-sulphonatophenyl)azo)naphthalene-2-sulphonate): Another similar compound with different alkyl substituents, affecting its reactivity and applications.
The uniqueness of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) lies in its specific substituent groups, which confer distinct properties and applications compared to other azo dyes .
Eigenschaften
CAS-Nummer |
56878-32-1 |
|---|---|
Molekularformel |
C35H24N6Na4O17S4 |
Molekulargewicht |
1020.8 g/mol |
IUPAC-Name |
tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxy-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methoxy-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C35H28N6O17S4.4Na/c1-57-27-15-21(59(45,46)47)5-9-25(27)38-40-31-29(61(51,52)53)13-17-11-19(3-7-23(17)33(31)42)36-35(44)37-20-4-8-24-18(12-20)14-30(62(54,55)56)32(34(24)43)41-39-26-10-6-22(60(48,49)50)16-28(26)58-2;;;;/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
LEWUDGVXJFXTRY-UHFFFAOYSA-J |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






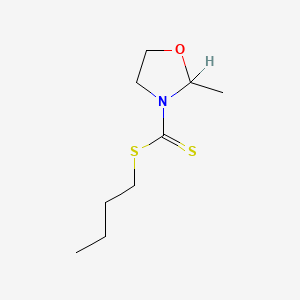
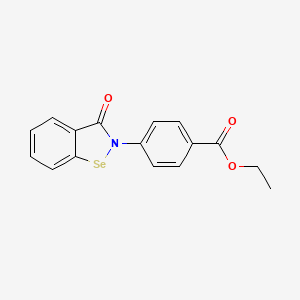
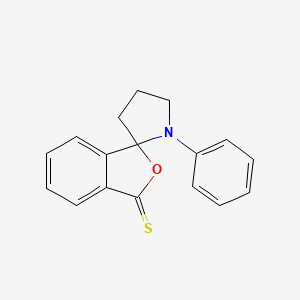

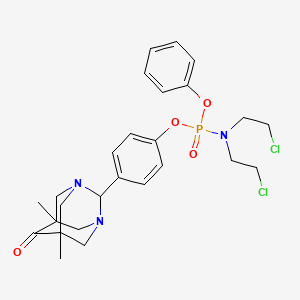


![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
